(2S)-{[3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid
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Overview
Description
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2,4-dioxo-1,2,3,4-tetrahydroquinazoline with a suitable amine, followed by acylation with phenylacetic acid. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve the desired product quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides under specific conditions.
Reduction: Reduction reactions can convert the quinazoline ring to its dihydro or tetrahydro forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and phenylacetic acid moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce dihydroquinazolines .
Scientific Research Applications
2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID involves its interaction with specific molecular targets and pathways. The quinazoline moiety is known to interact with various enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects . The compound may also interact with DNA, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl Methacrylates: These compounds share a similar dioxo structure and are used in various chemical and biological applications.
1,4-Dioxo-1,2,3,4-tetrahydrophthalazine: This compound has a similar dioxo structure and is used in the synthesis of other valuable compounds.
Uniqueness
What sets 2-[3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANAMIDO]-2-PHENYLACETIC ACID apart is its unique combination of the quinazoline and phenylacetic acid moieties. This structural feature imparts distinct biological activities and makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H17N3O5 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
(2S)-2-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoylamino]-2-phenylacetic acid |
InChI |
InChI=1S/C19H17N3O5/c23-15(21-16(18(25)26)12-6-2-1-3-7-12)10-11-22-17(24)13-8-4-5-9-14(13)20-19(22)27/h1-9,16H,10-11H2,(H,20,27)(H,21,23)(H,25,26)/t16-/m0/s1 |
InChI Key |
JCLFUUIUMCQGCN-INIZCTEOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
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